4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol
Description
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol is a secondary alcohol and amine derivative featuring a pyridine ring substituted at the 4-position, linked via an ethylamino group to a butan-2-ol chain. Its structure combines hydrophilic (hydroxyl and amino groups) and hydrophobic (pyridine and alkyl chain) moieties, influencing its solubility, bioavailability, and interaction with receptors.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(1-pyridin-4-ylethylamino)butan-2-ol |
InChI |
InChI=1S/C11H18N2O/c1-9(14)3-8-13-10(2)11-4-6-12-7-5-11/h4-7,9-10,13-14H,3,8H2,1-2H3 |
InChI Key |
FDZGWXHRXZOPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=NC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol typically involves the reaction of pyridine derivatives with butanol derivatives under controlled conditions. One common method involves the alkylation of pyridine with an appropriate butanol derivative in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: Pyridin-4-yl vs. Pyridin-2-yl Derivatives
A key structural analog is 4-{[1-(Pyridin-2-yl)ethyl]amino}butan-2-ol (CAS: 1342157-58-7), which differs only in the position of the pyridine nitrogen (2- vs. 4-position). This minor change significantly alters electronic properties and steric interactions:
- Molecular Weight : The pyridin-2-yl analog has a molecular weight of 194.28 g/mol , while the target compound (pyridin-4-yl) has a calculated molecular weight of 193.28 g/mol (C₁₁H₁₇N₂O).
- In contrast, the pyridin-4-yl isomer may favor π-π stacking interactions with aromatic residues in proteins .
Functional Group Variations: Nitro and Hydroxyethyl Substituents
4-{4-(1-Hydroxyethyl)-2-nitrophenylamino}butan-2-ol (C₁₃H₂₀N₂O₄, MW: 292.31 g/mol) introduces a nitro group and a hydroxyethyl substituent on the phenyl ring . Key differences include:
- Reactivity : The nitro group increases electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the pyridine-based target compound.
Heterocyclic Variations: Pyridine vs. Pyrimidine
2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol replaces the pyridine ring with a chlorinated pyrimidine moiety :
- Heterocycle Effects : Pyrimidine rings offer two nitrogen atoms, increasing polarity and enabling diverse binding modes (e.g., intercalation with DNA or interactions with ATP-binding pockets).
- Pharmacological Potential: Chlorine substitution at the 6-position may confer antibacterial or antiviral activity, as seen in pyrimidine-based drugs like zidovudine.
Biological Activity
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol is an organic compound notable for its unique molecular structure, which includes a pyridine ring and a butanol moiety. Its molecular formula is with a molecular weight of approximately 194.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.
Structural Characteristics
The compound's structure is characterized by:
- Pyridine Ring : This heterocyclic aromatic ring contributes to the compound's basic properties and potential interactions with biological targets.
- Butanol Moiety : Enhances solubility in organic solvents, facilitating biochemical applications.
Biological Activity
Research indicates that 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol exhibits significant biological activity, particularly as a ligand in biochemical assays. Its ability to bind selectively to enzymes and receptors suggests various therapeutic applications.
The mechanism of action involves:
- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory processes, showcasing its potential as an anti-inflammatory agent.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain microbial strains, warranting further investigation into its applications as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anti-inflammatory Studies :
- A study demonstrated that 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol inhibited the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition suggests potential therapeutic use in treating inflammatory diseases .
-
Antimicrobial Activity :
- In vitro assays indicated that the compound exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations that inhibit bacterial growth .
- Binding Affinity Studies :
Comparative Analysis with Similar Compounds
The uniqueness of 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol can be understood through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol | Similar structure but pyridine at the 3-position | Different electronic properties due to pyridine positioning |
| 2-{[1-(Piperidin-4-yl)ethyl]amino}butan-1-ol | Contains a piperidine ring instead of a pyridine | May exhibit different biological activities due to ring differences |
| 4-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol | Hydroxyl group at a different position | Alters reactivity and potential interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
